

# GLP Adherence Technical Support Center: Troubleshooting & FAQs

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This technical support center is designed for researchers, scientists, and drug development professionals to enhance adherence to Good Laboratory Practice (GLP) through improved personnel training programs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments, ensuring data integrity and regulatory compliance.

# **Common GLP Deficiencies Related to Personnel Training**

Inadequate training is a recurring source of deviations in GLP studies. Analysis of regulatory inspections reveals common areas of non-compliance that can be directly addressed through robust training programs.

Table 1: Analysis of FDA GLP Inspectional Observations (FY 2022 & 2023)[1][2]



Observation Category	FY 2022	FY 2023	Specific Examples of Training-Related Deficiencies
Total Nonclinical Inspections	29	28	-
Inspections with FDA 483 Issued	13 (45%)	10 (36%)	-
Total 483 Observations	78	36	-
Observations Attributed to Inadequate Training	41	29	Deviations from study protocols without proper documentation; Employees not understanding their roles; Equipment not being calibrated in a timely manner; Errors in the final study report; Failure to ensure all data are accurately recorded and verified.[1][2]

# Troubleshooting Guides Guide 1: Responding to Unexpected Experimental Results

Unexpected results can jeopardize study timelines and integrity. A systematic, GLP-compliant approach to troubleshooting is essential.

Question: My cell-based assay is yielding inconsistent and unexpected results. How do I troubleshoot this in a GLP-compliant manner?

Answer:

### Troubleshooting & Optimization





When faced with unexpected results in a cell-based assay, it is crucial to follow a systematic troubleshooting process while meticulously documenting every step.[3]

- Immediate Actions & Documentation:
  - Do not discard the data. Record all results as they are.
  - Document the unexpected event in detail in the raw data records, including the date, time, personnel involved, and a clear description of the anomaly.
  - Notify the Study Director immediately.
- Investigation Workflow:
  - Phase 1: Laboratory Investigation. The initial investigation should focus on potential technical errors within the laboratory.[4] This includes a review of:
    - Reagents and Materials: Check for expired reagents, proper storage conditions, and correct preparation.[3]
    - Equipment: Verify that all equipment used (e.g., pipettes, incubators, plate readers) were within their calibration and maintenance schedule.
    - Assay Procedure: Review the Standard Operating Procedure (SOP) with the analyst to ensure every step was followed correctly.
    - Cell Culture Health: Assess the health and viability of the cell stock used. Contamination
      or high passage numbers can lead to variability.[3]
  - Phase 2: Full-Scale Investigation. If no laboratory error is identified, the investigation may be expanded to consider other factors.[4]
- Corrective and Preventive Actions (CAPA):
  - Based on the root cause, implement and document corrective actions. This could involve retraining personnel, revising an SOP, or re-validating a reagent.
  - Develop preventive actions to avoid recurrence.

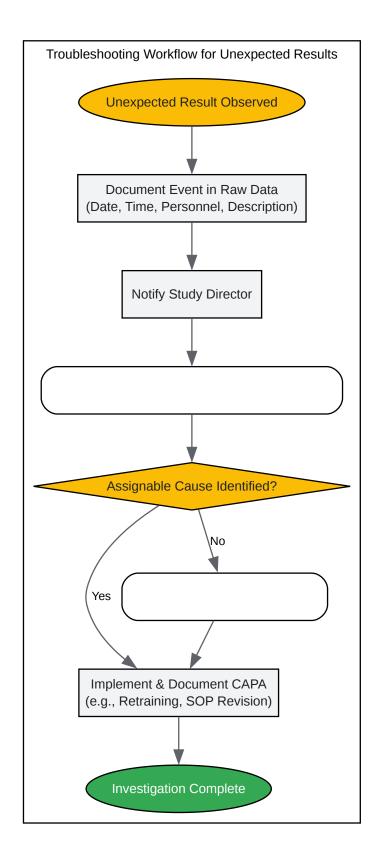


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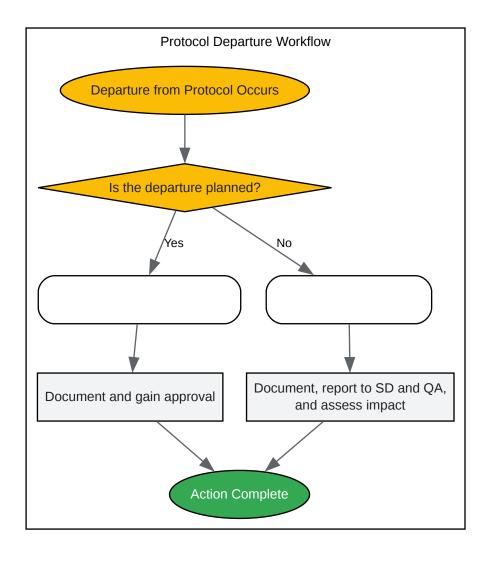
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The following diagram illustrates a logical workflow for troubleshooting unexpected assay results.









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